

Application of 5-O-Caffeoylshikimic Acid in Non-Small Cell Lung Cancer Research

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Compound of Interest

Compound Name: 5-O-Caffeoylshikimic acid

Cat. No.: B1241218

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

5-O-Caffeoylshikimic acid (5-CSA) is a natural phenolic compound that has garnered interest in cancer research. While direct studies on 5-CSA in non-small cell lung cancer (NSCLC) are limited, research on structurally similar compounds, such as 5-O-caffeoylquinic acid (5-CQA) and caffeic acid, suggests potential therapeutic applications.^{[1][2]} These related compounds have demonstrated anti-cancer properties, including the inhibition of cell invasion and modulation of key signaling pathways implicated in NSCLC progression.^[2] This document provides an overview of the potential applications of 5-CSA in NSCLC research and detailed protocols for its investigation, based on methodologies used for analogous molecules.

Potential Mechanisms of Action:

Based on studies of related caffeoyl derivatives, 5-CSA may exert its anti-cancer effects in NSCLC through the modulation of several critical signaling pathways. A primary putative target is the PI3K/Akt signaling cascade, which is frequently dysregulated in NSCLC and plays a crucial role in cell proliferation, survival, and invasion.^{[2][3][4]} Inhibition of this pathway by 5-CSA could lead to decreased NSCLC cell viability and motility.

Specifically, research on 5-CQA has shown that it can inhibit the invasion of NSCLC cells by inactivating Akt and p70S6K.[2] The anti-invasive activity of 5-CQA in A549 cells was linked to the inactivation of the p70S6K-dependent signaling pathway, while in H1299 cells, the inactivation of Akt was identified as a key factor.[2] These findings suggest that 5-CSA might share similar mechanisms of action.

Furthermore, studies on caffeic acid and its derivatives have implicated the induction of apoptosis as a key anti-cancer mechanism.[5] This often involves the modulation of pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family.

Quantitative Data Summary

Quantitative data for **5-O-Caffeoylshikimic acid** in NSCLC is not yet available. The following table summarizes data for the related compound 5-O-caffeoylquinic acid (5-CQA) in NSCLC cell lines to provide a reference for expected experimental outcomes.

Cell Line	Compound	Assay	Endpoint	Result	Reference
A549 (p53 wild-type)	5-CQA	Invasion Assay	Inhibition of mitogen-stimulated invasion	Significant abrogation	[2]
H1299 (p53-deficient)	5-CQA	Invasion Assay	Inhibition of mitogen-stimulated invasion	Significant abrogation	[2]
A549	5-CQA	Adhesion Assay	Inhibition of mitogen-stimulated adhesion	Significant inhibition	[2]
H1299	5-CQA	Adhesion Assay	Inhibition of mitogen-stimulated adhesion	No inhibition	[2]
A549	5-CQA	Proliferation Assay	Effect on mitogen-stimulated proliferation	No inhibition	[2]
H1299	5-CQA	Proliferation Assay	Effect on mitogen-stimulated proliferation	No inhibition	[2]

Experimental Protocols

1. Cell Culture and Maintenance:

- Cell Lines: Human NSCLC cell lines A549 (p53 wild-type) and H1299 (p53-deficient) can be used.

- Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO₂.

2. Cell Viability Assay (MTT Assay):

- Objective: To determine the cytotoxic effect of 5-CSA on NSCLC cells.
- Procedure:
 - Seed 5×10^3 cells per well in a 96-well plate and allow them to adhere overnight.
 - Treat the cells with various concentrations of 5-CSA (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.
 - Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
 - Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate the cell viability as a percentage of the control (untreated cells).

3. Invasion Assay (Boyden Chamber Assay):

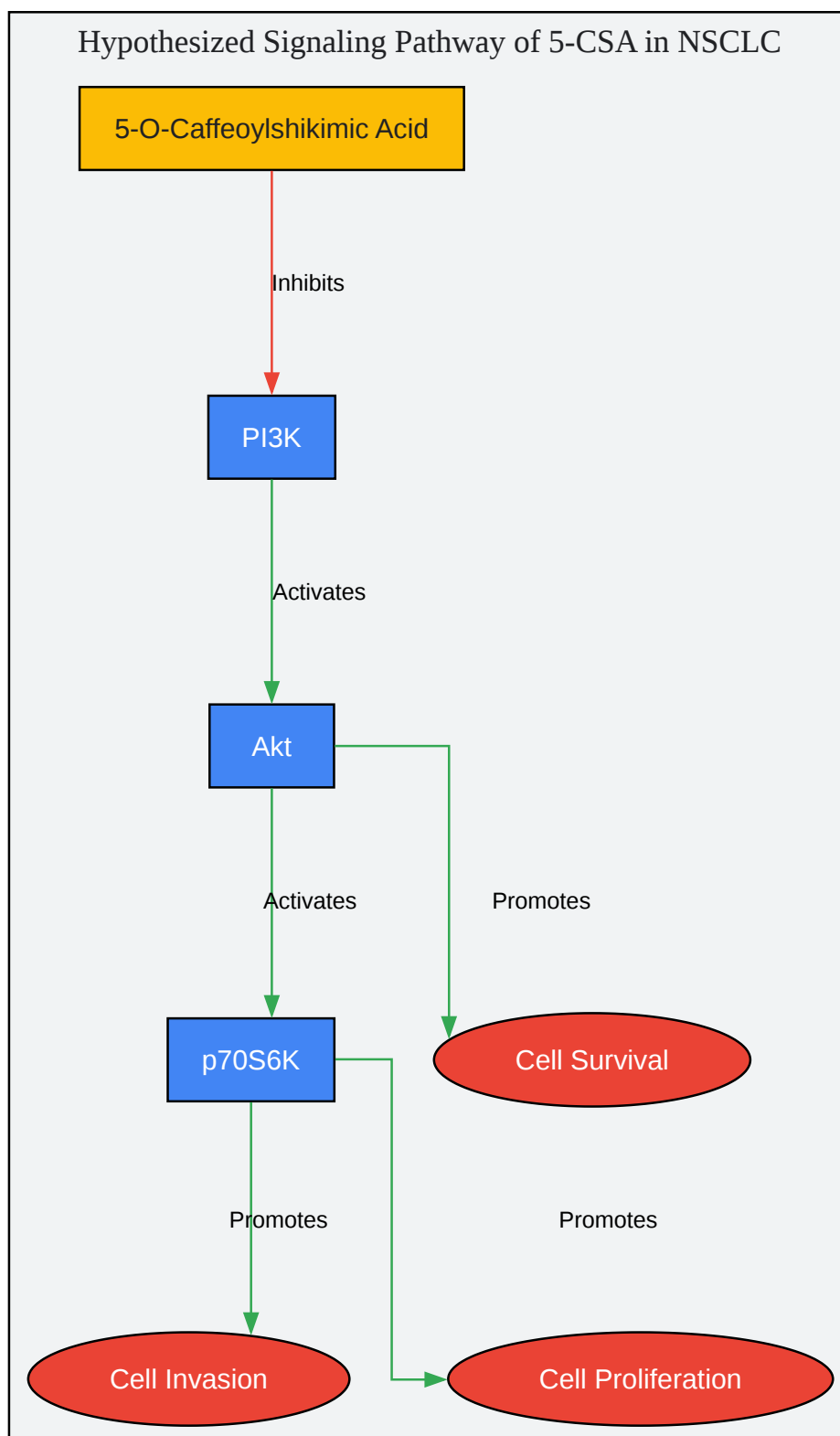
- Objective: To assess the effect of 5-CSA on the invasive potential of NSCLC cells.
- Procedure:
 - Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel.
 - Harvest and resuspend NSCLC cells in serum-free medium.
 - Add 1×10^5 cells to the upper chamber of the Transwell insert.
 - Add medium containing 10% FBS as a chemoattractant to the lower chamber.

- Add different concentrations of 5-CSA to both the upper and lower chambers.
- Incubate for 24 hours at 37°C.
- Remove non-invading cells from the upper surface of the membrane.
- Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
- Count the number of invaded cells in several random fields under a microscope.

4. Western Blot Analysis:

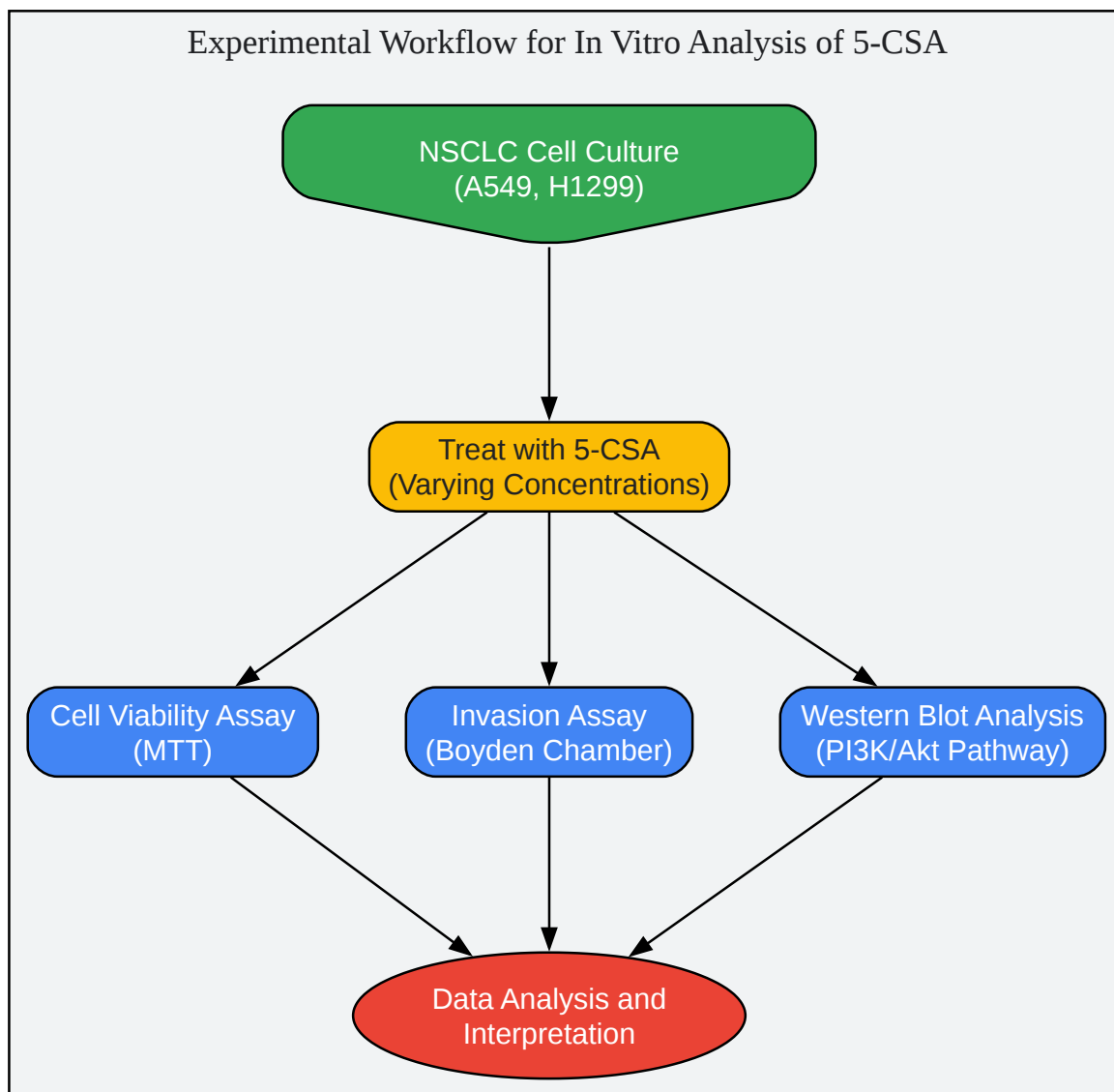
- Objective: To investigate the effect of 5-CSA on the expression and phosphorylation of proteins in the PI3K/Akt signaling pathway.
- Procedure:
 - Treat NSCLC cells with 5-CSA for the desired time.
 - Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
 - Determine the protein concentration using a BCA protein assay kit.
 - Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), total p70S6K, phospho-p70S6K, and β-actin overnight at 4°C.
 - Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
 - Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations



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Caption: Hypothesized mechanism of 5-CSA in NSCLC.



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Caption: Workflow for in vitro evaluation of 5-CSA.

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